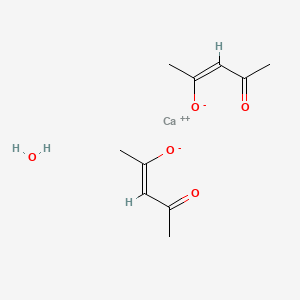
Benzenamine, 2-bromo-N-(diphenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-bromo-N-(diphenylmethylene)- is a chemical compound with the CAS Number: 251320-80-6 . It has a molecular weight of 336.23 . The compound is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
Benzenamine, 2-bromo-N-(diphenylmethylene)- is a solid at room temperature . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Benzenamine, 2-bromo-N-(diphenylmethylene)- is used in a variety of scientific research applications, particularly in the fields of organic synthesis and drug discovery. It is used as a starting material in the synthesis of a variety of heterocyclic compounds, such as 1,2,3-triazoles, quinolines, and quinazolines. It is also used as a starting material in the synthesis of anilines and amines. Additionally, it is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of benzenamine, 2-bromo-N-(diphenylmethylene)- is not known. However, it is believed to act as a catalyst in the synthesis of various heterocyclic compounds, as well as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzenamine, 2-bromo-N-(diphenylmethylene)- are not known. It is not known to have any direct effects on the human body, and is not known to be toxic or to have any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using benzenamine, 2-bromo-N-(diphenylmethylene)- in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water, and can be difficult to work with in aqueous solutions.
Direcciones Futuras
Future research on benzenamine, 2-bromo-N-(diphenylmethylene)- could focus on its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Further research could also focus on the development of new methods for the synthesis of benzenamine, 2-bromo-N-(diphenylmethylene)- and its derivatives, as well as the development of new methods for its use in laboratory experiments.
Métodos De Síntesis
Benzenamine, 2-bromo-N-(diphenylmethylene)- can be synthesized using a variety of methods, including the reaction of 2-bromo-N-phenylmethanamine with diphenylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-bromophenyl)-1,1-diphenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCISQJGBYLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














